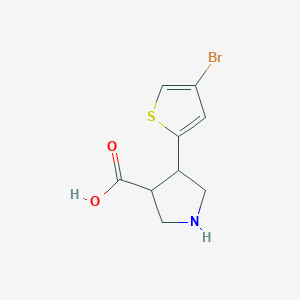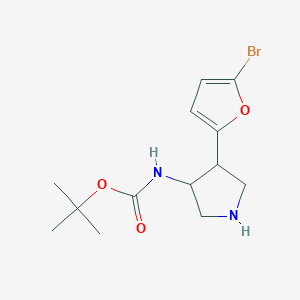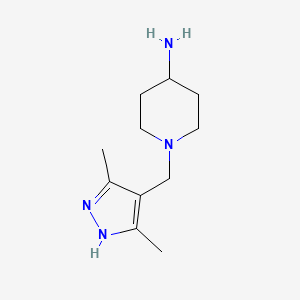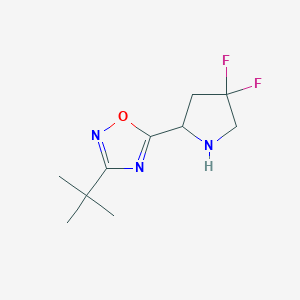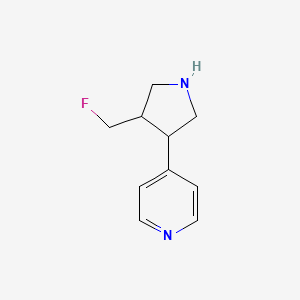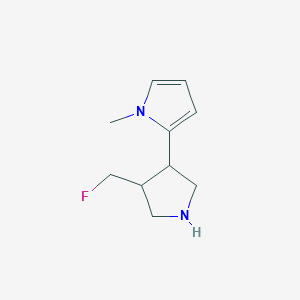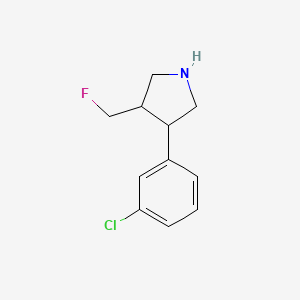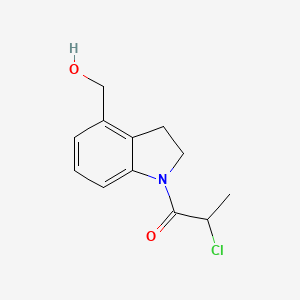
1-(4-(ヒドロキシメチル)インドリン-1-イル)-2-クロロプロパン-1-オン
概要
説明
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is a synthetic organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
科学的研究の応用
作用機序
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction of these compounds with their targets often results in changes that contribute to their biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways contribute to the diverse biological activities of these compounds .
Result of Action
The diverse biological activities of indole derivatives suggest that they may have a variety of molecular and cellular effects .
生化学分析
Biochemical Properties
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit acetylcholine esterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one has been found to interact with various receptors, including serotonin and dopamine receptors, modulating their activity and contributing to its potential therapeutic effects .
Cellular Effects
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERKs) and subsequent changes in gene expression . This activation can result in altered cellular functions, including cell proliferation, differentiation, and apoptosis. Furthermore, 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one has been shown to modulate the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one involves several key interactions at the molecular level. The compound binds to the active site of acetylcholine esterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can interact with serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter signaling . These interactions contribute to the compound’s potential therapeutic effects in neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary over time, with prolonged exposure leading to changes in cell viability, proliferation, and apoptosis . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one have been investigated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent increase in acetylcholine levels in the brain, with higher doses leading to more pronounced effects . At high doses, 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can also induce toxic effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are primarily mediated by cytochrome P450 enzymes, which facilitate the conversion of the compound into more water-soluble metabolites for excretion . Additionally, 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can influence metabolic flux and alter the levels of key metabolites involved in energy production and cellular homeostasis .
Transport and Distribution
The transport and distribution of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake into target cells . Once inside the cells, 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is critical for its activity and function. The compound has been found to localize to specific cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular distribution of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can influence its interactions with biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one typically involves the condensation of an indole derivative with a chlorinated propanone. One common method includes the Fischer indole synthesis, where an indole derivative is reacted with a chlorinated ketone under acidic conditions . The reaction is usually carried out under reflux in a suitable solvent such as methanol or ethanol, with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products
Oxidation: 2-Carboxy-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one.
Reduction: 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-ol.
Substitution: 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is unique due to the presence of both a chlorinated propanone and a hydroxymethyl group attached to the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(13)12(16)14-6-5-10-9(7-15)3-2-4-11(10)14/h2-4,8,15H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWFXGODNOAGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C=CC=C21)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


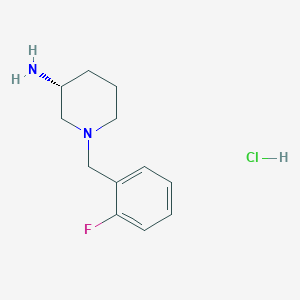
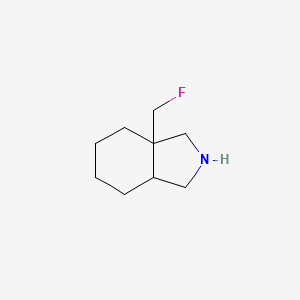
![2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478342.png)
